NW-hydroxy-D-arginine dihydrochloride
CAS No.: 149971-04-0
Cat. No.: VC0235329
Molecular Formula: C6H16Cl2N4O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149971-04-0 |
---|---|
Molecular Formula | C6H16Cl2N4O3 |
Molecular Weight | 0 |
IUPAC Name | (2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m1../s1 |
SMILES | C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl |
Introduction
Chemical Identity and Classification
NW-hydroxy-D-arginine dihydrochloride belongs to the class of modified amino acids, specifically a hydroxylated derivative of D-arginine. It is characterized by a hydroxylation at the terminal guanidino nitrogen (Nω position) of D-arginine, with dihydrochloride as the salt form.
Basic Information
The compound is registered under multiple identifiers which help in its classification and database searching:
Parameter | Information |
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CAS Number | 149971-04-0 |
Molecular Formula | C6H15ClN4O3·2HCl |
Molecular Weight | 263.12 g/mol |
Chemical Name (IUPAC) | (2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid dihydrochloride |
Common Synonyms | NW-hydroxy-D-argininedihydrochloride, N5-[(Hydroxyamino)iminomethyl]-D-ornithine Dihydrochloride |
The compound is the D-isomer counterpart to NW-hydroxy-L-arginine dihydrochloride, which has the CAS number 133565-48-7 .
Structural and Chemical Properties
NW-hydroxy-D-arginine dihydrochloride possesses a unique chemical structure that influences its biological activity and pharmacological applications.
Structural Features
The core structure consists of D-arginine with a hydroxyl group attached to the terminal nitrogen of the guanidino group. This hydroxylation is critical for its biological activity, particularly in enzyme inhibition contexts .
Physicochemical Properties
Property | Value |
---|---|
Physical Appearance | White to off-white crystalline powder |
Solubility | Soluble in water and polar solvents |
LogP | 1.07 (calculated) |
Polar Surface Area (PSA) | 133.96 Ų |
Melting Point | Not specified in available literature |
pKa | Not specified in available literature |
The compound's water solubility is enhanced by its dihydrochloride salt form, making it suitable for biological assays and experimental applications .
Mechanism of Action
NW-hydroxy-D-arginine dihydrochloride's primary mechanism of action involves inhibition of arginase enzymes, which has significant implications for various biochemical pathways.
Arginase Inhibition
While specific data on the D-isomer is limited, studies on related compounds like Nω-hydroxy-nor-L-arginine (nor-NOHA) have shown competitive, reversible inhibition of arginase . The hydroxylation at the guanidino nitrogen is crucial for this inhibitory activity, as it competitively interacts with the active site of arginase enzymes .
Impact on Nitric Oxide Metabolism
By inhibiting arginase, compounds in this class increase L-arginine availability for nitric oxide synthase (NOS), thereby enhancing nitric oxide (NO) production. This mechanism is particularly important in contexts where arginase overactivity contributes to pathological conditions .
Biological Activities
The biological activities of NW-hydroxy-D-arginine dihydrochloride are primarily related to its effects on arginine metabolism and subsequent downstream pathways.
Effects on Endothelial Function
Based on studies with similar compounds, particularly nor-NOHA dihydrochloride, arginase inhibition can restore endothelial function in disease models such as adjuvant-induced arthritis (AIA) in rats. Treatment with arginase inhibitors has been shown to:
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Fully restore aortic response to acetylcholine
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Increase NOS activity and endothelium-derived hyperpolarizing factor (EDHF)
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Reduce superoxide anion production
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Decrease the activity of cyclooxygenase (COX)-2, thromboxane, and prostacyclins synthases
Anti-inflammatory Effects
Arginase inhibition with compounds like nor-NOHA has been demonstrated to decrease inflammatory markers such as IL-6 and vascular endothelial growth factor (VEGF) plasma levels in AIA rats, suggesting potential anti-inflammatory properties .
Comparison with Related Compounds
NW-hydroxy-D-arginine dihydrochloride belongs to a family of arginase inhibitors with varying potencies and properties.
Structural Relatives
Compound | Description | Distinctive Features |
---|---|---|
NW-hydroxy-L-arginine dihydrochloride | L-isomer of the compound | Different stereochemistry at the alpha carbon |
Nor-NOHA dihydrochloride | Contains one less carbon in the chain | More potent arginase inhibitor than NOHA; neither a substrate nor inhibitor for iNOS |
L-arginine hydrochloride | Parent amino acid without hydroxylation | Substrate for both arginase and NOS |
DL-arginine hydrochloride | Racemic mixture of D and L isomers | Used as a nutritional supplement |
The stereochemistry at the alpha carbon (D versus L configuration) can significantly affect the biological activity and specificity of these compounds .
Research Applications
NW-hydroxy-D-arginine dihydrochloride and related compounds have been utilized in various research contexts to explore arginase-related pathways and potential therapeutic applications.
Experimental Models
These compounds have been employed in several experimental settings:
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Vascular dysfunction studies in adjuvant-induced arthritis rat models
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Investigations of nitric oxide metabolism
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Studies on endothelial function in various pathological conditions
Synthesis and Production Methods
The synthesis of NW-hydroxy-D-arginine dihydrochloride typically involves hydroxylation of D-arginine, followed by conversion to the dihydrochloride salt form.
Current Research and Future Directions
Research involving NW-hydroxy-D-arginine dihydrochloride and related arginase inhibitors continues to expand, with several promising directions.
Emerging Research Areas
Current and future research directions include:
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